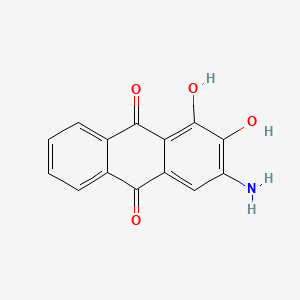

3-amino-1,2-dihydroxyanthracene-9,10-dione

概要

説明

3-amino-1,2-dihydroxyanthracene-9,10-dione is an organic compound derived from anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of amino and hydroxyl groups attached to the anthraquinone core, which imparts unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

One common method is the one-pot three-component condensation reaction of aminoanthraquinones, tri-ethyl orthoformate, and CH-acid compounds without using any solvent or catalyst at mild temperatures (around 50°C) .

Industrial Production Methods

Industrial production methods for 3-amino-1,2-dihydroxyanthracene-9,10-dione may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality production.

化学反応の分析

Substitution Reactions

The compound undergoes nucleophilic substitution at positions activated by electron-donating groups (e.g., -NH

and -OH), particularly under catalytic or basic conditions.

Amination and Thiol Substitution

-

Reaction with alkylamines : In ethanol or DMF, the amino group facilitates substitution at adjacent positions. For example, analogous anthraquinones react with n-propylamine or isobutylamine to yield bis(alkylamino) derivatives (e.g., 32–52% yields) .

-

Thiol substitution : In DMF, reactions with thiophenol or ethanethiol replace halogens (if present) with sulfanyl groups, forming derivatives like 1,4-bis(phenylsulfanyl)anthraquinones (51–67% yields) .

O-Alkylation

-

Hydroxy groups participate in alkylation using prenylbromide or similar reagents. For example, K

CO

-catalyzed reflux in acetone yields ether derivatives (49% yield in analogous systems) .

Oxidation and Reduction

The anthraquinone backbone and substituents undergo redox transformations:

-

Oxidation : Quinone moieties remain stable under mild conditions, but strong oxidants (e.g., KMnO

) can modify side chains or hydroxyl groups . -

Reduction : Sodium borohydride reduces carbonyl groups to hydroquinones in model systems, though steric hindrance from peri-carbonyl groups may limit reactivity .

Comparative Reactivity with Analogues

The presence of amino and hydroxy groups distinguishes its reactivity from simpler anthraquinones:

Mechanistic Insights

-

Nucleophilic Aromatic Substitution : Directed by -NH

and -OH groups, which activate specific positions via resonance. For example, BuNH

attacks electrophilic carbons adjacent to carbonyl groups, forming stable adducts . -

Steric Effects : Peri-carbonyl groups hinder substitutions at certain positions, favoring reactions at less sterically crowded sites .

科学的研究の応用

Dyes and Pigments

The compound serves as an intermediate in the production of various dyes and pigments due to its vibrant color properties. Its ability to form stable complexes with metal ions makes it useful in dye-sensitized solar cells and colorimetric sensors .

Medicinal Chemistry

3-Amino-1,2-dihydroxyanthracene-9,10-dione has shown potential as an anticancer agent. Research indicates that it can intercalate into DNA, disrupting cellular processes associated with cancer cell proliferation. Its interactions with various biomolecules suggest roles in modulating gene expression or inducing apoptosis in cancer cells.

Antibacterial and Antifungal Activity

Studies have explored the compound's antibacterial and antifungal properties, indicating its potential use in developing new antimicrobial agents. This aspect is particularly relevant in the context of increasing antibiotic resistance.

Analytical Reagent

In analytical chemistry, this compound is utilized as a reagent for photometric determination of metal ions and serves as a color indicator in complexometric titrations. Its ability to form colored complexes aids in quantitative analysis.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that this compound binds to DNA, inhibiting cancer cell growth through apoptosis induction. |

| Study B | Antibacterial Properties | Reported effective inhibition of bacterial strains such as E. coli and Staphylococcus aureus, highlighting its potential as a new antimicrobial agent. |

| Study C | Analytical Applications | Showed that the compound effectively detects metal ions in solution through colorimetric changes, supporting its use in environmental monitoring. |

作用機序

The mechanism of action of 3-amino-1,2-dihydroxyanthracene-9,10-dione involves its interaction with cellular proteins and nucleic acids. It can intercalate into DNA, inhibiting the activity of topoisomerases and halting DNA replication and transcription . This leads to the induction of apoptosis in cancer cells. Additionally, the compound can generate reactive oxygen species, contributing to its cytotoxic effects .

類似化合物との比較

Similar Compounds

1,2-Dihydroxyanthraquinone: Lacks the amino group, resulting in different chemical and biological properties.

1-Aminoanthraquinone: Lacks the hydroxyl groups, affecting its reactivity and applications.

2-Aminoanthraquinone: Similar to 1-Aminoanthraquinone but with the amino group in a different position, leading to variations in its properties.

Uniqueness

3-amino-1,2-dihydroxyanthracene-9,10-dione is unique due to the presence of both amino and hydroxyl groups, which confer distinct reactivity and biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

生物活性

3-Amino-1,2-dihydroxyanthracene-9,10-dione, also known as aminoanthraquinone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its cytotoxic properties, mechanisms of action, and potential therapeutic applications, supported by data tables and findings from various studies.

Chemical Structure and Properties

The compound belongs to the anthraquinone family, characterized by a three-ring structure with hydroxyl and amino substituents that enhance its reactivity and biological activity. The chemical formula is , and its CAS number is 3963-78-8.

Anticancer Properties

Numerous studies have investigated the cytotoxic effects of this compound against various cancer cell lines.

- Cytotoxicity Assays : The compound has shown promising results in inhibiting the growth of cancer cells such as MCF-7 (breast cancer) and Hep-G2 (liver cancer). For instance, one study reported IC50 values ranging from 1.1 to 13.0 µg/mL against these cell lines .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 1.1 - 3.0 |

| Hep-G2 | 3.0 - 13.0 |

The anticancer activity of this compound is primarily attributed to its ability to intercalate DNA and inhibit topoisomerase II activity. This interaction disrupts DNA replication and transcription processes, leading to apoptosis in cancer cells .

Study on Cytotoxic Effects

In a comparative study involving various aminoanthraquinone derivatives, the compound was evaluated for its cytotoxic potential using an MTT assay. The results indicated that modifications to the amino group significantly affected the cytotoxicity profile. Compounds with additional amino groups exhibited reduced activity against MCF-7 and Hep-G2 cell lines .

Interaction with DNA

A detailed investigation into the interaction between anthraquinones and DNA revealed that this compound could effectively bind to DNA, leading to strand breaks and inhibiting cellular proliferation . This was assessed through gel electrophoresis techniques that demonstrated the compound's ability to unwind supercoiled DNA.

Additional Biological Activities

Beyond anticancer properties, this compound has been studied for other biological activities:

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, with minimum inhibitory concentration (MIC) values reported between 6 to 12.5 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| C. albicans | 6 |

| Gram-negative bacteria | 12.5 |

特性

IUPAC Name |

3-amino-1,2-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c15-9-5-8-10(14(19)13(9)18)12(17)7-4-2-1-3-6(7)11(8)16/h1-5,18-19H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFWHISGXDKCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192733 | |

| Record name | 9,10-Anthracenedione, 3-amino-1,2-dihydroxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3963-78-8 | |

| Record name | 3-Amino-1,2-dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003963788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminoalizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 3-amino-1,2-dihydroxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1,2-dihydroxyanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8Q5T7UZ9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。